molecular formula C4H9ClF3NO B1378846 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride CAS No. 1334546-33-6

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Cat. No. B1378846
M. Wt: 179.57 g/mol
InChI Key: NYMNLWVSNZJVCJ-UHFFFAOYSA-N
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Description

“3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride” is a chemical compound with the molecular formula C4H9ClF3NO . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.57 . It is a powder in its physical form . The compound is soluble in water and many organic solvents .

Scientific Research Applications

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Summary of the Application: This compound is used in the synthesis of various types of aryl-3-amino-1,2,4-triazoles . It’s a key component in the creation of regioselective N1-substituted 3-amino-1,2,4-triazoles .
  • Results or Outcomes: The method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

Synthesis of Other Compounds

  • Summary of the Application: This compound is used as an intermediate in the synthesis of other chemical compounds .
  • Results or Outcomes: The method provided the synthesis of various chemical compounds .

Use as a Solvent

  • Summary of the Application: This compound is used as a solvent in organic synthesis reactions .
  • Methods of Application: The compound is used to dissolve reactants in a chemical reaction .
  • Results or Outcomes: The use of this compound as a solvent can facilitate certain chemical reactions .

Use in Pharmaceutical and Pesticide Industries

  • Summary of the Application: This compound is used as a reactant, solvent, or additive in the pharmaceutical and pesticide industries .
  • Methods of Application: The compound is used in various processes to synthesize pharmaceuticals and pesticides .
  • Results or Outcomes: The use of this compound can lead to the production of various pharmaceuticals and pesticides .

Use as a Basic Reagent and Catalyst

  • Summary of the Application: This compound is used as a basic reagent and catalyst in certain organic reactions .
  • Methods of Application: The compound is added to the reaction mixture to facilitate the reaction .
  • Results or Outcomes: The use of this compound as a reagent and catalyst can enhance the efficiency of certain organic reactions .

Use as a Fluoroalkylating Reagent

  • Summary of the Application: This compound is used as a fluoroalkylating reagent in synthetic chemistry .
  • Results or Outcomes: The use of this compound as a fluoroalkylating reagent can lead to the synthesis of various fluoroalkylated compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(9,2-8)4(5,6)7;/h9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMNLWVSNZJVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

CAS RN

1334546-33-6
Record name 2-Propanol, 3-amino-1,1,1-trifluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334546-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C was added (1 g) to a 200 ml glass vessel. Ethanol (50 ml, dry) was added cautiously under an atmosphere of CO2. 1,1,1-Trifluoro-2-methyl-3-nitropropan-2-ol (10 g, 57.8 mmol) was dissolved in ethanol (50 ml, dry) and added to the glass vessel. The reaction mixture was put under a positive pressure of hydrogen (5 bar) at room temperature and hydrogenated for 2 days. The reaction mixture was filtered through Celite® (filter material) and washed with excess ethanol. The solvent was removed in vacuo to yield a colourless oil. The oil was dissolved in MeOH (50 ml) and treated dropwise with HCl (1M) in MeOH (30 ml). The solution was left to stir for 30 minutes and concentrated in vacuo azeotroping with MeCN to afford the title compound as a waxy white solid; 1H NMR (DMSO-d6, 400 MHz) δ 8.3 (3H, broad s), 6.9 (1H, broad), 3.0 (2H, q), 1.4 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
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Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Reactant of Route 2
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Reactant of Route 3
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Reactant of Route 5
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
Reactant of Route 6
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride

Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

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